molecular formula C14H28ClN3O2 B1396768 Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride CAS No. 1257850-47-7

Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride

Cat. No. B1396768
M. Wt: 305.84 g/mol
InChI Key: LXLBJVGLOIOWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride is an organic compound . It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring which bears a carboxylic acid group . It is used as a reactant for the synthesis of DPP-4 inhibitors, Dual H1/5-HT2A receptor antagonists for the treatment of sleep disorders, Serotonin and noradrenaline reuptake inhibitors, and GABA uptake inhibitors .


Molecular Structure Analysis

The molecular formula of this compound is C14H28ClN3O2 . Its average mass is 305.844 Da and its mono-isotopic mass is 305.187012 Da .

Scientific Research Applications

Synthesis of PAF-Receptor Antagonists

A class of 4-aminopiperidines substituted at the 3-position has been synthesized, demonstrating the versatility of ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate in medicinal chemistry. These compounds, designed as PAF-receptor antagonists, showcase the compound's potential in drug discovery and development (Benmehdi et al., 2008).

Synthesis of Piperidine-4-Carboxylic Acid Derivatives

Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate serves as a precursor in synthesizing various piperidine-4-carboxylic acid derivatives. These derivatives are crucial intermediates in pharmaceutical synthesis, indicating the compound's role in producing potential therapeutic agents (Rui, 2010).

Gas-phase Elimination Kinetics

The compound's elimination kinetics and mechanisms have been studied in the gas phase, contributing to understanding its stability and reactivity under different temperature and pressure conditions. This knowledge is vital for its application in various industrial and scientific processes (Monsalve et al., 2006).

properties

IUPAC Name

ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2.ClH/c1-2-19-14(18)17-7-3-4-12(11-17)10-16-8-5-13(15)6-9-16;/h12-13H,2-11,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLBJVGLOIOWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC(C1)CN2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride
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Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride
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Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride
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Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride
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Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride
Reactant of Route 6
Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride

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